molecular formula C12H21N B15273146 N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B15273146
M. Wt: 179.30 g/mol
InChI Key: YYTKZGLRPUDCGU-UHFFFAOYSA-N
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Description

N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine (CAS 1339683-48-5) is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.30 g/mol . Its structure features a 3,3-dimethylcyclohexyl group linked to a but-3-yn-1-yl amine chain, a key characteristic represented by the SMILES notation C#CCCNC1CCCC(C)(C)C1 . This structure incorporates two functional groups of significant interest to researchers: the sterically hindered cyclohexylamine and a terminal alkyne. The terminal alkyne group is particularly valuable in modern synthetic chemistry, as it enables efficient conjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This makes the compound a promising building block for constructing more complex molecular architectures, developing chemical probes, or creating libraries for high-throughput screening in drug discovery. The geminal dimethyl substitution on the cyclohexane ring can influence the molecule's conformational stability and lipophilicity, properties that may be critical in materials science or medicinal chemistry research. As a specialized chemical, it is offered with cold-chain transportation options to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety documentation prior to use.

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N-but-3-ynyl-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H21N/c1-4-5-9-13-11-7-6-8-12(2,3)10-11/h1,11,13H,5-10H2,2-3H3

InChI Key

YYTKZGLRPUDCGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NCCC#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3,3-dimethylcyclohexanone with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(But-3-yn-1-yl)oxan-4-amine hydrochloride (EN 300-108672)

  • Molecular Formula: C₉H₁₆ClNO
  • Key Features :
    • Contains an oxane (tetrahydropyran) ring instead of a dimethylcyclohexane ring.
    • The oxygen atom in the oxane ring enhances polarity and hydrogen-bonding capacity compared to the hydrophobic dimethylcyclohexane group.
  • Synthesis : Likely synthesized via alkylation of oxan-4-amine with propargyl bromide, followed by HCl salt formation .
  • Applications : Used as a chemical building block in pharmaceutical research due to its alkyne reactivity and salt stability.

3-Methoxyeticyclidine (N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine)

  • Molecular Formula: C₁₅H₂₃NO
  • Key Features :
    • Aryl substitution (3-methoxyphenyl) on the cyclohexane ring introduces aromatic π-system interactions.
    • Ethyl group on the nitrogen reduces basicity compared to the butynyl substituent.
  • Synthesis : Likely prepared via Friedel-Crafts alkylation or palladium-catalyzed coupling .
  • Applications : Studied as a research chemical in neuroscience due to structural similarity to dissociative anesthetics.

(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine

  • Molecular Formula : C₁₁H₁₆N₂
  • Key Features :
    • Alkene chain instead of alkyne, limiting click chemistry utility but enabling photochemical reactions.
    • Aromatic amine group enhances electronic conjugation.
  • Synthesis : Prepared via palladium-catalyzed coupling of 3-haloaniline with olefinic amines .
  • Applications : Intermediate in synthesizing bioactive molecules or polymers.

Comparative Data Table

Compound Molecular Formula Functional Groups Synthesis Method Key Applications
N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine C₁₂H₁₉N Alkyne, dimethylcyclohexylamine Amine alkylation (inferred) Pharmaceutical intermediate
N-(But-3-yn-1-yl)oxan-4-amine hydrochloride C₉H₁₆ClNO Alkyne, oxane ring Alkylation + HCl salt formation Chemical building block
3-Methoxyeticyclidine C₁₅H₂₃NO Aryl, methoxy, cyclohexylamine Friedel-Crafts or coupling Neuroscience research
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine C₁₁H₁₆N₂ Alkene, aromatic amine Palladium-catalyzed coupling Organic synthesis intermediate

Research Findings and Key Insights

Structural and Functional Differences

  • Alkyne vs. Alkene: The terminal alkyne in the target compound offers unique reactivity (e.g., Huisgen cycloaddition) compared to the alkene in (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine, which is more suited for polymerization or hydrogenation .
  • Aryl vs. Aliphatic Substituents : 3-Methoxyeticyclidine’s aryl group enables π-π stacking in receptor binding, whereas the aliphatic butynyl group in the target compound may prioritize metabolic stability .

Physicochemical Properties

  • Solubility : The dimethylcyclohexane ring reduces aqueous solubility compared to oxane-containing analogs.
  • Basicity : The secondary amine in the target compound is more basic than the tertiary amine in 3-methoxyeticyclidine, influencing protonation states under physiological conditions.

Biological Activity

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a cyclohexane ring with a butynyl group and two methyl groups, allows for diverse chemical transformations and interactions with biological targets.

  • Molecular Formula : C12H21N
  • Molecular Weight : 179.30 g/mol
  • IUPAC Name : N-but-3-ynyl-3,3-dimethylcyclohexan-1-amine
  • CAS Number : 1339845-34-9

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-dimethylcyclohexanone with butynyl amine. This reaction is conducted under basic conditions using sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran at elevated temperatures. The following table summarizes the synthetic routes:

Step Reagents Conditions
Formation of CyclohexaneHydrogenation of benzeneCatalytic conditions
Introduction of Methyl GroupsFriedel-Crafts alkylationAluminum chloride catalyst
Attachment of Butynyl GroupNucleophilic substitutionButynyl bromide and amine

This compound exhibits biological activity primarily through its reactive alkyne group, which enables it to participate in click chemistry. This property allows for the formation of stable triazole linkages with azides, making it valuable for bioorthogonal labeling and drug development. The compound's amine group can also interact with various biological receptors, potentially modulating their activity.

Applications in Research

The compound has been investigated for several applications in biological research:

  • Bioorthogonal Labeling : Its alkyne functionality allows it to be used as a probe for studying enzyme-substrate interactions and protein-ligand binding.
  • Medicinal Chemistry : It serves as an intermediate in synthesizing complex organic molecules with potential therapeutic properties.
  • Chemical Biology : The compound is explored for its ability to label biomolecules selectively, aiding in the study of cellular processes.

Toxicological Profile

Research on the toxicological effects of this compound indicates potential systemic toxicity following chronic exposure. A study highlighted that vacuolar degeneration was observed in various organs (e.g., liver, skeletal muscle) after repeated doses in animal models. The following table summarizes key findings:

Study Type Findings NOAEL (mg/kg bw/day)
Repeat Dose Oral ToxicityVacuolar degeneration in liver and muscles15
HistopathologyTissue degeneration across multiple organs6 (adjusted)

Case Studies and Research Findings

Several studies have focused on the interactions and applications of this compound:

  • Enzyme Interaction Studies : Research demonstrated that the compound could effectively bind to specific enzymes, facilitating the understanding of enzyme mechanisms.
  • Drug Development : Its reactivity has led to the development of new drug candidates targeting various diseases.

Q & A

Q. How can conflicting data on stereochemical outcomes in derivatives be resolved?

  • Methodology : Use chiral HPLC or SFC to separate enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration. Computational prediction of enantiomer stability (e.g., Gibbs free energy differences via DFT) supports experimental results .

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